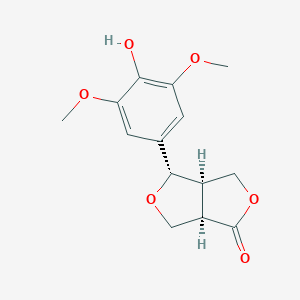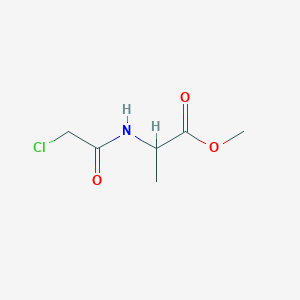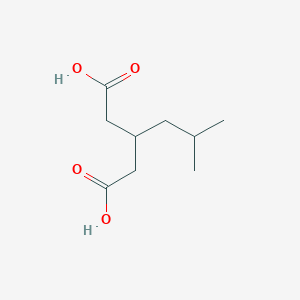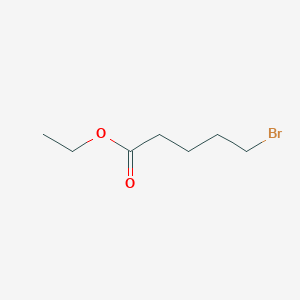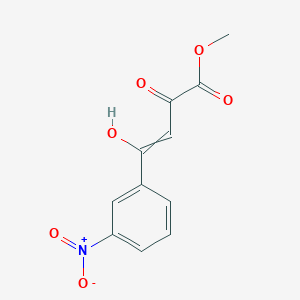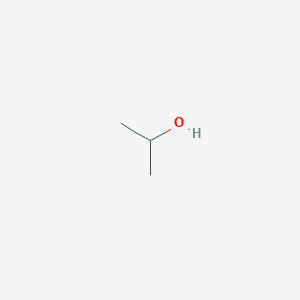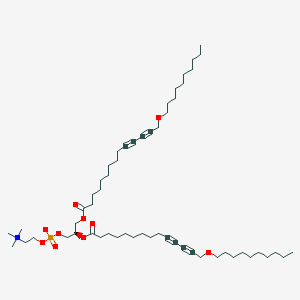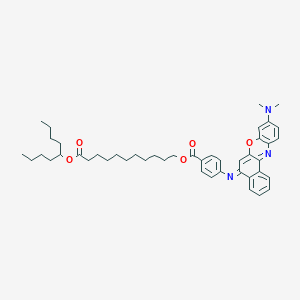
Chromoionophore VII
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromoionophore VII is a fluorescent molecule that has been extensively used in scientific research to detect and measure the concentration of metal ions in various biological systems. It is a synthetic compound that has a unique structure and exhibits high sensitivity and selectivity towards certain metal ions. Chromoionophore VII has been widely used in the field of biochemistry, biophysics, and molecular biology to study the role of metal ions in various biological processes.
作用机制
Chromoionophore VII works by binding to metal ions and undergoing a conformational change that results in a change in its fluorescence properties. The binding of metal ions to chromoionophore VII results in a shift in its absorption and emission spectra, which allows for the detection and measurement of metal ions in biological systems.
生化和生理效应
Chromoionophore VII has been shown to have minimal biochemical and physiological effects on biological systems. It has been extensively used in vitro and in vivo studies without causing any significant toxicity or adverse effects on cells and tissues.
实验室实验的优点和局限性
Chromoionophore VII has several advantages for use in laboratory experiments. It is a highly sensitive and selective fluorescent molecule that allows for the detection and measurement of metal ions in biological systems. It is also easy to use and can be incorporated into various experimental setups. However, chromoionophore VII has some limitations, such as its limited selectivity towards certain metal ions and its sensitivity to environmental factors such as pH and temperature.
未来方向
There are several future directions for the use of chromoionophore VII in scientific research. One area of interest is the development of new derivatives of chromoionophore VII that exhibit higher sensitivity and selectivity towards specific metal ions. Another area of interest is the use of chromoionophore VII in the development of new diagnostic tools for the detection and measurement of metal ions in biological samples. Additionally, chromoionophore VII could be used in the development of new drugs that target metal ion-dependent biological processes.
Conclusion
In conclusion, chromoionophore VII is a promising tool for scientific research that has been extensively used to study the role of metal ions in various biological processes. It is a highly sensitive and selective fluorescent molecule that allows for the detection and measurement of metal ions in biological systems. Chromoionophore VII has minimal biochemical and physiological effects on biological systems and has several advantages for use in laboratory experiments. There are several future directions for the use of chromoionophore VII in scientific research, which could lead to the development of new diagnostic tools and drugs that target metal ion-dependent biological processes.
合成方法
Chromoionophore VII is synthesized by a multi-step process that involves the reaction of various organic compounds. The synthesis of chromoionophore VII is a complex process that requires high expertise and precision. The final product is a fluorescent molecule that has a specific absorption and emission spectrum, which allows for its easy detection and measurement.
科学研究应用
Chromoionophore VII has been used in various scientific research studies to detect and measure the concentration of metal ions in biological systems. It has been used to study the role of metal ions in various biological processes such as enzyme activity, signal transduction, and gene expression. Chromoionophore VII has also been used to study the transport and distribution of metal ions in cells and tissues.
属性
CAS 编号 |
141754-62-3 |
|---|---|
产品名称 |
Chromoionophore VII |
分子式 |
C45H57N3O5 |
分子量 |
719.9 g/mol |
IUPAC 名称 |
(11-nonan-5-yloxy-11-oxoundecyl) 4-[[9-(dimethylamino)benzo[a]phenoxazin-5-ylidene]amino]benzoate |
InChI |
InChI=1S/C45H57N3O5/c1-5-7-19-36(20-8-6-2)52-43(49)23-15-13-11-9-10-12-14-18-30-51-45(50)33-24-26-34(27-25-33)46-40-32-42-44(38-22-17-16-21-37(38)40)47-39-29-28-35(48(3)4)31-41(39)53-42/h16-17,21-22,24-29,31-32,36H,5-15,18-20,23,30H2,1-4H3 |
InChI 键 |
ACJOCTIRKDZZGC-UHFFFAOYSA-N |
SMILES |
CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 |
规范 SMILES |
CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



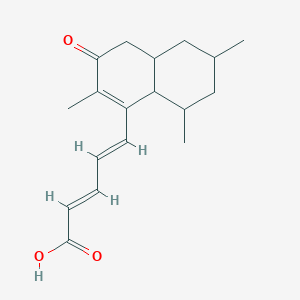
![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)
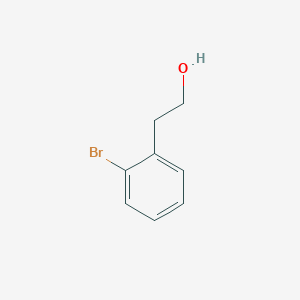
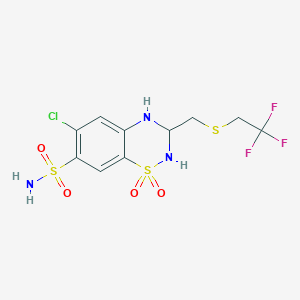
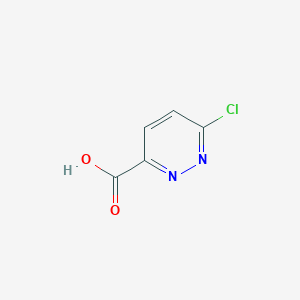
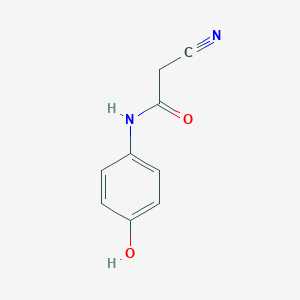
![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)
